Tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-5-carboxylate
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Overview
Description
Tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-5-carboxylate is a highly specific organic compound
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of Tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-5-carboxylate involves a multi-step process. The primary route involves the cyclization of an intermediate dioxolane derivative, which is then subjected to tert-butyl esterification. The specific reaction conditions include a controlled temperature environment, often around 80°C, and the use of a strong acid catalyst to facilitate the esterification process.
Industrial production methods: On an industrial scale, the compound can be produced using batch or continuous flow reactors, depending on the desired quantity and purity. The process requires rigorous control of reaction parameters to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of reactions:
Oxidation: Tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-5-carboxylate can undergo oxidation reactions under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using reagents like lithium aluminium hydride, leading to the formation of secondary alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly with halogens under basic conditions.
Common reagents and conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminium hydride
Substitution: Halogens (e.g., chlorine, bromine) in a basic medium
Major products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohol derivatives
Substitution: Halogenated products
Scientific Research Applications
This compound is valuable in various research domains due to its structural properties and reactivity.
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition studies.
Medicine: Explored as a precursor in the development of pharmaceutical agents, particularly those targeting neurological pathways.
Industry: Utilized in the manufacture of fine chemicals and materials science research.
Mechanism of Action
Effects: The compound interacts primarily with enzyme systems, where it may act as an inhibitor or modulator of enzymatic activity. This is particularly relevant in studies aiming to understand enzyme function and inhibition.
Molecular targets and pathways: It targets specific enzymes within metabolic pathways, altering their activity and thus affecting the overall pathway dynamics. This makes it a useful tool in biochemical research and drug development.
Comparison with Similar Compounds
Tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-6-carboxylate
Tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-7-carboxylate
Uniqueness: The distinct spatial arrangement of the substituents in Tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-5-carboxylate results in unique reactivity and interaction profiles, setting it apart from its analogs. This uniqueness is crucial in understanding specific biochemical pathways and developing targeted therapeutics.
Properties
IUPAC Name |
tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c1-10(2,3)17-8(13)12-5-7-6(4-11-12)15-9(14)16-7/h6-7,11H,4-5H2,1-3H3/t6-,7+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVNSVVQFPTJIA-RQJHMYQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(CN1)OC(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](CN1)OC(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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